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  • Product: 3,5-Diiodo-4-pyridinethiol
  • CAS: 63905-96-4

Core Science & Biosynthesis

Foundational

preliminary toxicity and safety data for 3,5-diiodo-4-pyridinethiol

Foreword: A Strategic Approach to a Data-Poor Compound This document synthesizes established toxicological principles, data from structurally related analogs, and validated testing protocols. It is designed to empower re...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Strategic Approach to a Data-Poor Compound

This document synthesizes established toxicological principles, data from structurally related analogs, and validated testing protocols. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions, design critical experiments, and ensure the highest standards of safety when handling and investigating 3,5-diiodo-4-pyridinethiol.

A Technical Guide to the Preliminary Toxicity and Safety Assessment of 3,5-Diiodo-4-Pyridinethiol

Introduction and Chemical Identity

3,5-diiodo-4-pyridinethiol is a halogenated, heterocyclic thiol. Its structure suggests potential utility as a building block in medicinal chemistry, materials science, or as a ligand in coordination chemistry. The presence of a pyridine ring, two iodine atoms, and a thiol group are key structural alerts that guide our toxicological assessment.

  • Pyridine Core: The pyridine moiety is a common feature in many pharmaceuticals and bioactive molecules. The toxicology of pyridine itself is well-documented, with the liver and nervous system being primary target organs.[1][2][3]

  • Iodine Substituents: Halogenation, particularly with iodine, can significantly alter a molecule's metabolic stability, lipophilicity, and potential for bioaccumulation. Compounds containing iodine can also interfere with thyroid function.[4][5]

  • Thiol Group (-SH): Thiols are known for their reactivity, ability to form disulfide bonds with proteins, and potential to cause skin sensitization or irritation.[6][7]

A comprehensive safety assessment is therefore paramount before extensive use.

Hazard Identification and Analog-Based Assessment

In the absence of direct data, we turn to a well-established toxicological principle: analysis of structurally similar compounds (analogs). This approach provides a scientifically grounded starting point for hazard identification.

2.1 Analog Data Synthesis

  • Pyridine and Alkyl Derivatives: The core pyridine structure is associated with acute oral, dermal, and inhalation toxicity.[8][9] It is classified as harmful if swallowed, in contact with skin, or inhaled.[8] Chronic exposure can lead to liver and nervous system damage.[1][10] Symptoms of overexposure may include nausea, headache, dizziness, and skin irritation.[8][10]

  • Halogenated Pyridines (e.g., 4-Iodopyridine): Safety data for analogs like 4-iodopyridine indicate it is harmful if swallowed and causes skin and serious eye irritation.[11] These properties should be assumed for 3,5-diiodo-4-pyridinethiol until proven otherwise.

  • Pyridinethiols (e.g., 4-Mercaptopyridine, 2-Pyridinethiol-1-oxide): These compounds are known skin and eye irritants.[6] Some pyridinethiol derivatives exhibit moderate to high acute toxicity and can cause skin sensitization.[12][13] The thiol group imparts a characteristic and often unpleasant "stench," which serves as a useful sensory warning for potential exposure.[6]

2.2 Predicted Hazard Profile

Based on this analog analysis, 3,5-diiodo-4-pyridinethiol should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Local Effects: Likely to be a skin, eye, and respiratory tract irritant.

  • Sensitization: Potential for skin sensitization.

  • Target Organ Toxicity: Potential for liver, kidney, and central nervous system toxicity upon repeated or significant exposure.

  • Environmental Hazard: Likely toxic to aquatic organisms.[13]

Proposed Tiered Strategy for Toxicological Evaluation

A systematic, tiered approach is the most efficient and ethical method to build a comprehensive toxicity profile. This strategy moves from computational and in vitro methods to more complex in vivo studies only as necessary.

Tiered_Toxicity_Testing cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute Toxicity & Local Effects cluster_2 Tier 3: Repeated Dose & Advanced Studies QSAR QSAR Modeling (Toxicity Prediction) Cyto Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cyto Guides Assay Concentrations PhysChem Physicochemical Characterization PhysChem->QSAR Geno Genotoxicity Screening (e.g., Ames Test) Cyto->Geno AcuteOral Acute Oral Toxicity (OECD 423/425) Geno->AcuteOral Proceed if Negative Irritation Skin/Eye Irritation (OECD 439/492) AcuteOral->Irritation AcuteDermal Acute Dermal Toxicity (OECD 402) AcuteDermal->Irritation Sensitization Skin Sensitization (OECD 442D/E) Irritation->Sensitization Subchronic Repeated Dose Toxicity (28-day, OECD 407) Sensitization->Subchronic Proceed based on Risk/Exposure Scenario ReproTox Reproductive/Developmental Toxicity Screening (OECD 421) Subchronic->ReproTox If Warranted

Caption: A proposed tiered workflow for assessing the toxicity of 3,5-diiodo-4-pyridinethiol.

Key Experimental Protocols

The following protocols represent foundational assays from the proposed tiered strategy. Their inclusion provides a self-validating framework for generating reliable preliminary data.

4.1 Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To determine the concentration of the compound that reduces the viability of a cultured cell line (e.g., HepG2 for liver toxicity screening) by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate cells (e.g., HepG2, Balb/c 3T3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a stock solution of 3,5-diiodo-4-pyridinethiol in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 0.1 µM to 1000 µM) in the cell culture medium.

    • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Causality & Validation: This assay is a rapid, cost-effective screen for basal cytotoxicity. The use of a cell line relevant to a predicted target organ (like HepG2 for liver) adds mechanistic value. The protocol is validated by the inclusion of positive and negative controls and by generating a clear dose-response relationship.

4.2 Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Objective: To screen for mutagenic potential by assessing the compound's ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Methodology:

    • Strain Selection: Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix, typically from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: In the plate incorporation method, add the tester strain, the test compound at various concentrations, and either S9 mix or a buffer to molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (his+) on each plate.

    • Analysis: A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

  • Causality & Validation: The Ames test is a globally recognized standard for genotoxicity screening. Its predictive value for carcinogenicity is well-established. The use of multiple strains detects different types of mutations (frameshift vs. base-pair substitution), and the inclusion of the S9 mix mimics mammalian metabolism, making the assay a robust, self-validating system.

Data Summary and Interpretation

All quantitative data should be meticulously recorded and presented for clear interpretation.

Table 1: Physicochemical and Predicted Properties

Property Value / Prediction Source / Method
Molecular Formula C₅H₃I₂N PubChem[14]
Molecular Weight 330.89 g/mol PubChem[14]
CAS Number 63905-96-4 (for the related 3,5-Dibromo-4-pyridinethiol) NextSDS[15]
Predicted LogP Data Not Available -

| Predicted Water Solubility | Data Not Available | - |

Table 2: Template for Summary of Toxicological Data

Assay Endpoint Result OECD Guideline
In Vitro Cytotoxicity (HepG2) IC50 (µM) To Be Determined N/A
Ames Test Mutagenicity To Be Determined OECD 471
Acute Oral Toxicity (Rat) LD50 (mg/kg) To Be Determined OECD 423

| Skin Irritation (In Vitro) | Irritant/Non-Irritant | To Be Determined | OECD 439 |

Risk Assessment and Safe Handling

Given the predicted hazard profile, the following handling procedures are mandatory:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[7]

    • Eye Protection: Use chemical safety goggles or a face shield.[7]

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[7]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]

  • Spill & Disposal: Have appropriate spill cleanup materials available. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion and Future Directions

While direct toxicological data for 3,5-diiodo-4-pyridinethiol is currently absent from public literature, a robust preliminary hazard assessment can be constructed through the analysis of its structural motifs and data from chemical analogs. The compound should be presumed to be harmful via oral, dermal, and inhalation routes, and treated as a skin and eye irritant.

The path forward requires the systematic application of the tiered testing strategy outlined in this guide. Generation of in vitro cytotoxicity and genotoxicity data is the critical next step to either substantiate or refute the predicted hazards. This data-driven approach will enable a comprehensive risk assessment and ensure the safety of all personnel involved in the research and development of this compound.

References

  • NextSDS.
  • Australian Government Department of Health.2-Pyridinethiol, 1-oxide, sodium salt: Human health tier II assessment.
  • NextSDS.
  • NextSDS.
  • Fisher Scientific.
  • Unknown.
  • emp BIOTECH.Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water)
  • ECHEMI.
  • ECHEMI.
  • Sigma-Aldrich.
  • Unknown.
  • NOAA.PYRIDINE - CAMEO Chemicals.
  • NIH.HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf.
  • ATSDR.
  • NIH.Toxicology and carcinogenesis study of triclosan administered dermally to B6C3F1/N mice - PMC.
  • CDC.Pyridine - IDLH | NIOSH.
  • Australian Government Department of Health.Pyridine: Human health tier II assessment.
  • The Good Scents Company.1,1,3-trimethyl-3-phenyl indan, 3910-35-8.
  • PubMed.NTP toxicology and carcinogenesis studies of triethanolamine (Cas No. 102-71-6) in B6C3F1 mice (dermal studies).
  • Australian Government Department of Health.Pyridine, alkyl derivatives: Human health tier II assessment Preface.
  • NIH.HEALTH EFFECTS - Toxicological Profile for Stoddard Solvent - NCBI Bookshelf.
  • PubMed.NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1)
  • PubMed.3,5-Diiodo-L-thyronine (3,5-t2) exerts thyromimetic effects on hypothalamus-pituitary-thyroid axis, body composition, and energy metabolism in male diet-induced obese mice.
  • PubChem.3,5-Diiodopyridine | C5H3I2N | CID 5110200.
  • NIH.PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyridine - NCBI Bookshelf.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3,5-Diiodo-4-pyridinethiol Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Protocol. Introduction & Mechanistic Rationale 3,5-Diiodo-4-pyridinethiol and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Mechanistic Rationale

3,5-Diiodo-4-pyridinethiol and its derivatives are highly valuable scaffolds in modern drug discovery, supramolecular chemistry, and materials science. They serve as critical intermediates for synthesizing kinase inhibitors[1] and act as potent halogen-bond (HaB) acceptors in crystal engineering[2].

The Chemical Causality: A common pitfall in synthesizing halogenated thiols is attempting the direct electrophilic halogenation of the thiol precursor. Direct iodination of 4-pyridinethiol using standard reagents (e.g., I2​ , N-iodosuccinimide) inevitably leads to the oxidative dimerization of the thiol, forming 4,4'-dipyridyl disulfides.

To bypass this oxidative liability, this protocol employs a robust, self-validating three-step sequence:

  • Electrophilic Aromatic Substitution (Iodination): We begin with 4-hydroxypyridine. The electron-donating nature of the hydroxyl group (and its pyridone tautomer) directs the bulky iodine atoms to the 3 and 5 positions[3].

  • Deoxychlorination: The hydroxyl group is a poor leaving group for substitution. Using phosphorus oxychloride ( POCl3​ ), we convert the stable pyridone into a highly reactive 4-chloro-3,5-diiodopyridine intermediate[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The C4 position, now bearing a chloride leaving group and heavily activated by the electron-withdrawing effects of the two adjacent iodine atoms and the pyridine nitrogen, undergoes rapid thiolation with sodium hydrosulfide ( NaSH ) to yield the target thiol.

Synthetic Workflow

Synthesis_Pathway SM 4-Hydroxypyridine (Starting Material) INT1 3,5-Diiodo-4-hydroxypyridine (Intermediate 1) SM->INT1 Step 1: NIS, Acetonitrile Electrophilic Iodination INT2 4-Chloro-3,5-diiodopyridine (Intermediate 2) INT1->INT2 Step 2: POCl3, DMF (cat.) Deoxychlorination PROD 3,5-Diiodo-4-pyridinethiol (Target Compound) INT2->PROD Step 3: NaSH, EtOH Nucleophilic Aromatic Substitution

Figure 1: Three-step synthetic workflow for 3,5-diiodo-4-pyridinethiol derivatives.

Materials and Reagents

Reagent / MaterialCAS NumberRole in SynthesisEquivalents
4-Hydroxypyridine108-96-3Starting Material1.0 eq
N-Iodosuccinimide (NIS)516-12-1Iodinating Agent2.2 eq
Acetonitrile ( CH3​CN )75-05-8Solvent (Step 1)-
Phosphorus Oxychloride ( POCl3​ )10025-87-3Chlorinating Agent5.0 eq
N,N-Dimethylformamide (DMF)68-12-2Catalyst (Vilsmeier)0.05 eq
Sodium Hydrosulfide ( NaSH⋅xH2​O )16721-80-5Nucleophile (Thiol source)3.0 eq
Ethanol (Absolute)64-17-5Solvent (Step 3)-

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of 3,5-Diiodo-4-hydroxypyridine

Alternative scalable methods utilize NaI and NaClO for in-situ iodine generation[3], but NIS provides superior bench-scale purity.

  • Setup: Equip a 1 L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reaction: Suspend 4-hydroxypyridine (1.0 eq) in anhydrous acetonitrile (10 mL/g of substrate). Add N-Iodosuccinimide (NIS) (2.2 eq) in three portions over 15 minutes at room temperature to control the mild exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 82 °C) for 3 to 4 hours. The polar diiodinated product will begin to precipitate as the reaction progresses, driving the equilibrium forward.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the resulting yellow precipitate under vacuum. Wash the filter cake thoroughly with cold acetonitrile (to remove succinimide byproducts) followed by cold water.

  • Drying: Dry the solid under high vacuum at 60 °C for 12 hours.

Step 4.2: Synthesis of 4-Chloro-3,5-diiodopyridine

Caution: POCl3​ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Setup: In an oven-dried flask under nitrogen, suspend 3,5-diiodo-4-hydroxypyridine (1.0 eq) in neat POCl3​ (5.0 eq).

  • Activation: Add a catalytic amount of DMF (approx. 2-3 drops per 10 g of substrate). Expert Insight: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the hydroxyl group to the chloride[1].

  • Reflux: Heat the mixture to 110 °C for 4 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to hydrolyze excess POCl3​ .

  • Neutralization & Extraction: Cautiously neutralize the aqueous mixture to pH 7 using saturated aqueous Na2​CO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the chlorinated intermediate[1].

Step 4.3: Synthesis of 3,5-Diiodo-4-pyridinethiol
  • Reaction: Dissolve 4-chloro-3,5-diiodopyridine (1.0 eq) in absolute ethanol. Add sodium hydrosulfide hydrate ( NaSH ) (3.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux for 6 hours. The reaction mixture will change color as the thiolate forms.

  • Acidification: Cool the mixture to room temperature. The product currently exists as a soluble sodium thiolate salt. Slowly add 1M HCl until the pH reaches 4-5. This protonates the thiolate, causing the free 3,5-diiodo-4-pyridinethiol to precipitate.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM). Wash the organic phase with water, dry over Na2​SO4​ , and concentrate. Recrystallize from ethanol/water to afford the pure target compound.

Quantitative Data & Analytical Expected Values

CompoundMolecular WeightExpected YieldLC-MS [M+H]+ Appearance
3,5-Diiodo-4-hydroxypyridine 346.90 g/mol 80 - 85% m/z 347.9Light yellow solid
4-Chloro-3,5-diiodopyridine 365.34 g/mol 75 - 80% m/z 366.0 / 368.0Off-white powder
3,5-Diiodo-4-pyridinethiol 362.96 g/mol 70 - 75% m/z 363.9Yellow crystalline solid

In-Process Controls: A Self-Validating System

A protocol is only as robust as its built-in validation checkpoints. To ensure the integrity of the synthesis, researchers must monitor the following self-validating parameters:

  • Isotopic Signatures in MS (Step 2): The conversion of 3,5-diiodo-4-hydroxypyridine to 4-chloro-3,5-diiodopyridine introduces a chlorine atom. The LC-MS must show a characteristic 3:1 isotopic cluster at m/z 366 and 368 [M+H]+ , confirming successful deoxychlorination[1].

  • Solubility Shifts (Step 1): 4-Hydroxypyridine is highly polar and water-soluble. Upon diiodination, the product becomes significantly more lipophilic and precipitates directly from the acetonitrile solvent, serving as a visual validation of reaction progress.

  • Thiol-Thione Tautomerism (Step 3): In NMR, the final product 3,5-diiodo-4-pyridinethiol will exhibit tautomerization. The absence of an -OH proton and the appearance of a broad -SH proton (or thione N-H proton depending on the deuterated solvent) validates the SN​Ar substitution. Additionally, the pre-organization of this molecule heavily influences its reactivity in solution, notably acting as a halogen-bond acceptor via the sulfur atom[2].

References

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • Synthesis method of 3,5-diiodine-4-hydroxypyridine (Patent CN104311479A)

Sources

Application

Application Note: Transition Metal Coordination Chemistry Using 3,5-Diiodo-4-pyridinethiol Ligands

Executive Summary The rational design of metallosupramolecular architectures relies heavily on the selection of multifunctional ligands. 3,5-Diiodo-4-pyridinethiol (DIPT) —and its deprotonated thiolate form—represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallosupramolecular architectures relies heavily on the selection of multifunctional ligands. 3,5-Diiodo-4-pyridinethiol (DIPT) —and its deprotonated thiolate form—represents a highly versatile, ambidentate ligand in transition metal coordination chemistry. By combining strong, covalent metal-ligand coordination sites (pyridine nitrogen and thiolate sulfur) with structure-directing non-covalent interaction sites (iodine σ-holes), DIPT allows researchers to construct complex 1D, 2D, and 3D frameworks.

This application note provides researchers and materials scientists with a comprehensive guide to the mechanistic principles, causality-driven experimental protocols, and structural tuning of transition metal complexes using DIPT.

Mechanistic Principles & Causality

Ambidentate Coordination Modes

DIPT possesses two primary coordination vectors: the "soft" thiolate sulfur and the "borderline" pyridine nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the coordination mode is heavily dictated by the choice of the transition metal:

  • Late Transition Metals (Group 10: Pd, Pt): Strongly prefer the soft sulfur atom, typically forming discrete, square-planar complexes. Due to the severe steric bulk of the 3,5-diiodo substituents, bridging N,S-coordination is often sterically hindered in mononuclear complexes, forcing terminal S-coordination[1].

  • Coinage Metals (Group 11: Cu, Ag, Au): Exhibit a high propensity for polymeric self-assembly. The thiolate sulfur often bridges two metal centers ( μ2​ -S), while the pyridine nitrogen coordinates to a third, driving the formation of extended 1D chains or 2D sheets[2]. Furthermore, these metals can engage in metallophilic interactions (e.g., aurophilicity), which stabilize the polymeric backbone[2].

Halogen Bonding (XB) via Iodine σ-Holes

The inclusion of heavy halogens at the 3 and 5 positions is not merely for steric bulk; it introduces halogen bonding (XB) capabilities. The electron-withdrawing nature of the pyridine ring polarizes the C–I bonds, depleting electron density at the distal end of the iodine atom along the covalent bond axis. This creates a region of positive electrostatic potential known as a σ-hole [3].

In the solid state, these σ-holes act as potent Lewis acids, interacting with Lewis bases (XB acceptors) such as counter-anions (e.g., Cl⁻, NO₃⁻), solvent molecules, or even the electron belt of adjacent iodine atoms (type II halogen-halogen interactions)[4]. This secondary interaction network is highly directional (typically ~180° for the C–I···X angle) and is critical for locking the primary coordination polymers into rigid 3D supramolecular frameworks[4][5].

Data Presentation: Structural & Interaction Parameters

The following table summarizes the expected coordination geometries and halogen bonding parameters when utilizing DIPT with various transition metals.

Metal IonPrimary Coordination ModePreferred GeometryTypical XB Acceptor (X)Avg. C–I···X AngleAvg. I···X Distance (Å)
Pd(II) Terminal S-coordinationSquare PlanarHalides (Cl⁻, Br⁻)165° – 178°3.10 – 3.35
Pt(II) Terminal S-coordinationSquare PlanarHalides, Solvent (O)160° – 175°3.15 – 3.40
Ag(I) Bridging ( μ2​ -S, N)Tetrahedral / LinearCounterions (NO₃⁻)170° – 180°3.00 – 3.25
Au(I) Bridging ( μ2​ -S)LinearAu(I) / Halides155° – 175°3.20 – 3.50
Ni(II) Chelating (N,S)OctahedralS (Intramolecular)145° – 165°3.30 – 3.60

Note: Halogen bond distances are strictly shorter than the sum of the van der Waals radii of the interacting atoms (e.g., R_{vdW}(I) + R_{vdW}(Cl) = 3.73 Å)[3][4].

Workflow Visualization

The following diagram illustrates the hierarchical assembly pathway of DIPT-based metallosupramolecular frameworks.

G LIGAND 3,5-Diiodo-4-pyridinethiol (DIPT) DEPROT Deprotonation (Base, Inert Atm) LIGAND->DEPROT pKa ~ 4.5-5.0 METAL Transition Metal Salt (e.g., Pd(II), Ag(I)) COORD Primary Coordination (M-S and M-N bonds) METAL->COORD Ligand Exchange DEPROT->COORD Thiolate Formation XB Secondary Assembly (I···X Halogen Bonding) COORD->XB Steric & Electronic Directing Effects FRAMEWORK 3D Supramolecular Framework XB->FRAMEWORK Crystal Packing

Caption: Hierarchical self-assembly pathway of DIPT complexes, from primary coordination to secondary halogen bonding.

Experimental Protocols

Protocol A: Synthesis of Discrete [Pd(DIPT)₂] Complexes

Objective: Isolate a mononuclear square-planar palladium(II) complex utilizing terminal S-coordination.

Causality & Rationale: Palladium(II) is a soft Lewis acid that rapidly coordinates with thiolates. However, free thiolates are highly susceptible to transition-metal-catalyzed oxidative dimerization into disulfides[6]. Therefore, strict Schlenk techniques and degassed solvents are mandatory. A non-coordinating solvent (DCM) is used in the final step to prevent solvent competition with the iodine σ-holes during crystallization.

Step-by-Step Procedure:

  • Preparation of the Thiolate: Suspend DIPT (2.0 mmol) in 15 mL of anhydrous, degassed methanol under an argon atmosphere.

  • Deprotonation: Add exactly 2.0 mmol of sodium methoxide (NaOMe) solution (0.5 M in methanol) dropwise. Why exactly 1 eq? Excess base can lead to unwanted hydroxo-bridged Pd species. Stir for 15 minutes until the solution becomes homogenous, indicating the formation of the sodium thiolate.

  • Metalation: Dissolve[PdCl₂(CH₃CN)₂] (1.0 mmol) in 10 mL of degassed acetonitrile. Add this solution dropwise to the thiolate mixture over 30 minutes at room temperature.

  • Reaction: Stir the mixture in the dark for 4 hours. A colored precipitate will gradually form as the neutral [Pd(DIPT)₂] complex is insoluble in methanol.

  • Isolation: Filter the precipitate under argon using a Schlenk frit. Wash sequentially with cold methanol (2 × 5 mL) to remove unreacted ligand and NaCl byproducts, followed by diethyl ether (10 mL).

  • Crystallization (Halogen Bond Activation): Dissolve the crude powder in a minimum amount of dichloromethane (DCM). Layer carefully with n-hexane. As the hexane diffuses, the DCM evaporates, allowing the C–I···Cl or C–I···I halogen bonds to direct the formation of X-ray quality single crystals.

Protocol B: Self-Assembly of Polymeric[Ag(DIPT)]ₙ Networks

Objective: Synthesize a 1D/2D coordination polymer driven by bridging N,S-coordination and stabilized by metallophilic interactions.

Causality & Rationale: Silver(I) is highly labile and prefers linear or tetrahedral geometries. By utilizing a liquid-liquid diffusion (layering) technique, the reaction kinetics are artificially slowed down. This slow diffusion allows the system to correct coordination "errors," favoring the thermodynamic polymeric product over kinetic amorphous precipitates[2][5].

Step-by-Step Procedure:

  • Ligand Solution: Dissolve DIPT (0.1 mmol) and Triethylamine (0.1 mmol) in 5 mL of chloroform (CHCl₃) in a narrow glass tube. Triethylamine acts as a mild, non-nucleophilic base to generate the thiolate in situ.

  • Buffer Layer: Carefully layer 2 mL of a 1:1 mixture of CHCl₃ and Methanol over the ligand solution. This buffer layer prevents immediate mixing, which would cause rapid, uncontrolled precipitation.

  • Metal Solution: Dissolve AgNO₃ (0.1 mmol) in 5 mL of Methanol. Gently layer this on top of the buffer layer.

  • Incubation: Seal the tube and wrap it in aluminum foil to prevent photo-reduction of Ag(I) to Ag(0). Store the tube in a vibration-free environment at room temperature for 7–14 days.

  • Harvesting: Block-like or needle-like crystals of [Ag(DIPT)]ₙ will form at the interface. Decant the mother liquor, wash the crystals with cold methanol, and dry under a gentle stream of nitrogen.

References

  • Aliyarova, I. S., et al. "Bifurcated Halogen Bonding Involving Diaryliodonium Cations as Iodine(III)-Based Double-σ-Hole Donors." Crystal Growth & Design, American Chemical Society, 2021. Available at:[Link]

  • Bikbaeva, Z. M., et al. "Electrophilic–Nucleophilic Dualism of Nickel(II) toward Ni···I Noncovalent Interactions: Semicoordination of Iodine Centers via Electron Belt and Halogen Bonding via σ-Hole." Inorganic Chemistry, American Chemical Society, 2017. Available at:[Link]

  • Kolari, K. "Metal-Metal Contacts in Late Transition Metal Polymers." JYX Digital Repository, University of Jyväskylä, 2020. Available at:[Link]

  • Corban, G. J., et al. "Gold and palladium oxidation/complexation in water by the leaching thioamide-iodine system." Inorganic Chemistry (Referenced via AIR Unimi), 2005. Available at: [Link]

  • Mahmoudi, G., et al. "Synthesis, Structures, and Photoluminescence of Zinc(II), Cadmium(II), and Mercury(II) Coordination Polymers Constructed from Two Novel Tetrapyridyl Ligands." Crystal Growth & Design, American Chemical Society, 2010. Available at:[Link]

  • Katlenok, E., et al. "Synthesis and characterization of new oxazoline-based palladacycles with bridging or terminal imidate ligands." Polyhedron (Referenced via ResearchGate), 2008. Available at:[Link]

Sources

Method

Application Notes & Protocols: Condensation Reactions of 3,5-Diiodo-4-pyridinethiol with α-Bromo Acids

Abstract This document provides a comprehensive technical guide for researchers on the condensation reaction between 3,5-diiodo-4-pyridinethiol and various α-bromo acids. This nucleophilic substitution reaction yields no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers on the condensation reaction between 3,5-diiodo-4-pyridinethiol and various α-bromo acids. This nucleophilic substitution reaction yields novel S-substituted (3,5-diiodo-4-pyridinylthio)carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science. This guide delves into the underlying reaction mechanism, provides detailed, validated protocols, and offers expert insights into experimental design, optimization, and troubleshooting.

Introduction and Scientific Background

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Pyridine scaffolds, in particular, are prevalent in a wide array of pharmacologically active molecules.[1][2] The introduction of a thioether linkage functionalized with a carboxylic acid moiety onto a pyridine ring creates a versatile molecular template. This template combines the coordination properties of the pyridine nitrogen, the nucleophilicity of the sulfur atom, and the conjugating and chelating potential of the carboxylic acid group.

The target molecules, (3,5-diiodo-4-pyridinylthio)carboxylic acids, are synthesized via a robust and well-established bimolecular nucleophilic substitution (SN2) reaction.

  • The Nucleophile: 3,5-diiodo-4-pyridinethiol is a highly functionalized pyridine derivative. The thiol group (-SH) is readily deprotonated by a suitable base to form a potent thiolate anion (S⁻). This anion serves as the soft nucleophile required for the substitution reaction.[3] The presence of two bulky iodine atoms at the 3 and 5 positions sterically hinders the adjacent ring positions and influences the electronic properties of the pyridine ring.

  • The Electrophile: α-Bromo acids are highly effective electrophiles for SN2 reactions. The carbon atom bonded to the bromine (the α-carbon) is electron-deficient due to the electronegativity of the halogen. This electrophilicity is further enhanced by the adjacent electron-withdrawing carboxylic acid group, which stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate compared to simple alkyl halides.[4][5]

This guide provides the necessary protocols to successfully synthesize these valuable compounds, offering a gateway to new chemical entities for further research and development.

Reaction Mechanism and Rationale

The condensation proceeds via a classic SN2 mechanism. Understanding this pathway is critical for selecting appropriate reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation (Nucleophile Activation) The reaction is initiated by the deprotonation of the 3,5-diiodo-4-pyridinethiol using a non-nucleophilic base. This step is crucial as the resulting thiolate anion is a significantly stronger nucleophile than the neutral thiol.

  • Causality: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is chosen. Stronger bases like NaH ensure complete and rapid deprotonation. The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), which effectively solvates the cation (e.g., Na⁺) while leaving the thiolate anion highly reactive.

Step 2: Nucleophilic Attack and Displacement The activated thiolate anion attacks the electrophilic α-carbon of the bromo acid. This occurs in a concerted fashion, where the carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the α-carbon is a chiral center.

Step 3: Protonation (Work-up) Upon completion of the reaction, an acidic work-up is performed. This step serves to neutralize any remaining base and protonate the carboxylate group, yielding the final carboxylic acid product.

Below is a diagram illustrating the general reaction mechanism.

Caption: SN2 Reaction Mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, (3,5-diiodo-4-pyridinylthio)acetic acid. This protocol can be adapted for various α-bromo acids.

Materials and Equipment
  • Reagents:

    • 3,5-diiodo-4-pyridinethiol (≥97% purity)

    • Bromoacetic acid (≥98% purity)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard glassware for extraction and filtration

Step-by-Step Synthesis Protocol

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (N₂ or Ar).

    • Add 3,5-diiodo-4-pyridinethiol (1.0 eq, e.g., 3.79 g, 10 mmol) to the flask.

    • Add anhydrous DMF (e.g., 40 mL) via syringe to dissolve the thiol. Stir until a clear solution is formed.

  • Nucleophile Generation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Expert Insight: Cooling the reaction mixture before adding the base helps to control the exothermic reaction and prevent potential side reactions.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion, e.g., 0.44 g, 11 mmol) portion-wise to the stirred solution.

    • Observe for hydrogen gas evolution (bubbling). Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the thiolate.

  • Condensation Reaction:

    • In a separate vial, dissolve bromoacetic acid (1.05 eq, e.g., 1.46 g, 10.5 mmol) in a minimal amount of anhydrous DMF (e.g., 5 mL).

    • Add the bromoacetic acid solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting thiol spot indicates reaction completion. Typically, the reaction is complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask again to 0 °C.

    • Slowly quench the reaction by adding deionized water (e.g., 20 mL) to destroy any unreacted NaH.

    • Acidify the mixture to pH ~2-3 by adding 1 M HCl. The product should precipitate out of the aqueous layer.

    • Trustworthiness Check: The acidification step is critical. It neutralizes the reaction and protonates the product, making it less water-soluble and facilitating its extraction into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Confirm the structure and purity of the final product using:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point (MP): As an indicator of purity.

Overall Experimental Workflow

The following diagram outlines the complete workflow from setup to characterization.

workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Thiol to Flask - Add Anhydrous DMF B 2. Nucleophile Generation - Cool to 0 °C - Add NaH portion-wise A->B Inert Atmosphere C 3. Condensation - Add α-Bromo Acid solution - Warm to RT & Monitor by TLC B->C Stir 30 min D 4. Reaction Work-up - Quench with H₂O - Acidify with HCl C->D Reaction Complete E 5. Extraction - Extract with Ethyl Acetate - Wash with H₂O & Brine D->E F 6. Isolation - Dry over MgSO₄ - Concentrate in vacuo E->F G 7. Purification - Recrystallization F->G H 8. Characterization - NMR, MS, MP G->H

Caption: Experimental Workflow Diagram.

Data Summary and Expected Results

The described protocol is versatile and can be applied to a range of α-bromo acids. The table below summarizes expected results for the condensation with different acids.

α-Bromo Acid R-Group Typical Reaction Time Expected Yield Physical State
Bromoacetic acid-H2-4 hours85-95%White to off-white solid
2-Bromopropionic acid-CH₃3-5 hours80-90%Solid
2-Bromobutyric acid-CH₂CH₃4-6 hours75-85%Solid or viscous oil
2-Bromo-2-phenylacetic acid-Ph6-8 hours70-80%Solid

Note: Reaction times and yields are estimates and may vary based on the purity of reagents and the specific reaction scale. Steric hindrance on the α-carbon of the bromo acid can slow the reaction rate, as expected for an SN2 mechanism.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Poor quality starting materials.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Check the purity of reactants by NMR or other methods.
Multiple Spots on TLC (Side Products) 1. Reaction temperature too high.2. Dimerization of the thiol (oxidation).3. Elimination reaction (for secondary α-bromo acids).1. Maintain temperature control, especially during base and electrophile addition.2. Ensure the reaction is run under a strict inert atmosphere.3. Use a milder, non-hindered base like K₂CO₃ instead of NaH.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the work-up solvent.2. Emulsion during extraction.3. Oily product that won't crystallize.1. Adjust the pH carefully to ensure the carboxylic acid is fully protonated.2. Add more brine during the washing step to break the emulsion.3. Purify via column chromatography (silica gel) if recrystallization fails.

References

  • Cabré, M., et al. (2022). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Am Ende, C. W., et al. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. PMC. Available at: [Link]

  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Pittalà, V., et al. (2005). A Facile Synthesis of New 2-carboxamido-3-carboxythiophene and 4,5,6,7-tetrahydro-2-carboxamido-3-carboxythieno[2,3-c]pyridine Derivatives as Potential Endothelin Receptors Ligands. Il Farmaco. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Podda, E., et al. (2024). 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole <1/1>. MDPI. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

Sources

Application

Application Note: In Vitro Assay Methodologies for 3,5-Diiodo-4-pyridinethiol Derivative Screening

Introduction & Mechanistic Rationale The 3,5-diiodo-4-pyridinethiol scaffold represents a highly privileged, yet complex, pharmacophore with dual-target potential. Screening derivatives of this class requires a sophistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3,5-diiodo-4-pyridinethiol scaffold represents a highly privileged, yet complex, pharmacophore with dual-target potential. Screening derivatives of this class requires a sophisticated understanding of its structural biology. The molecule's activity is driven by two distinct physicochemical features:

  • The 3,5-Diiodo Motif (Endocrine Axis): The diiodo substitution perfectly mimics the bulky, halogen-rich outer/inner rings of thyroxine (T4) and reverse triiodothyronine (rT3). Consequently, these derivatives are potent structural analogs for Iodothyronine Deiodinases (DIO1, DIO2, DIO3) , enzymes responsible for thyroid hormone regulation[1]. Historically, related 3,5-diiodo-4-pyridone derivatives (e.g., Dionosil) have been heavily utilized as radiopaque agents and thyroid modulators due to this exact steric profile[2].

  • The 4-Pyridinethiol Motif (Antimicrobial/Antiviral Axis): Pyridinethiols (such as zinc pyrithione) are established zinc-binding groups (ZBGs). The thiol moiety acts as a potent nucleophile that can directly coordinate with catalytic or structural Zn2+ ions in metalloenzymes. Recent studies have demonstrated that pyridinethiol-zinc complexes potently inhibit viral metalloenzymes, such as the SARS-CoV-2 Papain-like protease (PLPro), by displacing native zinc coordination[3].

To properly evaluate 3,5-diiodo-4-pyridinethiol derivatives, researchers must employ a bifurcated screening strategy that assesses both deiodinase inhibition and metalloenzyme chelation, while implementing strict controls for halogen-interference and redox artifacts.

Screening Workflow Visualization

The following workflow delineates the triage process for profiling 3,5-diiodo-4-pyridinethiol libraries, ensuring that both primary mechanisms of action are evaluated without cross-assay interference.

ScreeningWorkflow N1 Compound Library (3,5-Diiodo-4-pyridinethiol Derivatives) N2 Primary Screen 1: DIO1 Inhibition (Sandell-Kolthoff) N1->N2 Thyroid Axis N3 Primary Screen 2: PLPro Metalloenzyme FRET Assay N1->N3 Antiviral/Antibacterial N4 Hit Confirmation (Concentration-Response IC50) N2->N4 N3->N4 N5 Mechanism of Action (Zinc Chelation / Sec Binding) N4->N5 SAR Analysis N6 Cell-Based Profiling (Toxicity & Target Engagement) N5->N6 Lead Selection

Bifurcated in vitro screening workflow for 3,5-diiodo-4-pyridinethiol derivatives.

Experimental Protocols: A Self-Validating System

Protocol 1: Iodothyronine Deiodinase 1 (DIO1) Inhibition Assay

Traditional radiometric assays using 125I -labeled substrates are hazardous and low-throughput. This protocol utilizes the non-radioactive Sandell-Kolthoff (SK) method , which measures the catalytic reduction of yellow Ce4+ to colorless Ce3+ by the iodide released during enzymatic deiodination[1].

Expert Insight (Causality): Because 3,5-diiodo-4-pyridinethiol derivatives contain iodine, the DIO1 enzyme might recognize the inhibitor itself as a substrate, releasing iodide and causing a false negative (apparent lack of inhibition). To make this a self-validating system, a "Minus-rT3" control must be run simultaneously to quantify auto-deiodination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare DIO1 assay buffer (0.1 M potassium phosphate, 1 mM EDTA, pH 7.0). Supplement with 20 mM dithiothreitol (DTT) to maintain the active site selenocysteine in a reduced state.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well untreated polystyrene plate, add 50 µL of human DIO1 enzyme homogenate (approx. 10 µg protein/well). Add 1.2 µL of the 3,5-diiodo-4-pyridinethiol derivative (dissolved in DMSO) to achieve a final screening concentration of 10 µM to 200 µM. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2 µM reverse T3 (rT3) substrate. Control: For the auto-deiodination control wells, add 50 µL of assay buffer instead of rT3.

  • Incubation & Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by adding 10 µL of 5% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2,000 x g for 5 minutes.

  • Sandell-Kolthoff Reaction: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of SK Reagent A (0.025 M NaAsO2​ , 0.5 M NaCl in 1 M H2​SO4​ ) and 50 µL of SK Reagent B (0.02 M Ceric ammonium sulfate in 1 M H2​SO4​ ).

  • Detection: Read absorbance kinetically at 415 nm for 30 minutes. The rate of color loss is directly proportional to the amount of free iodide released. Calculate percentage inhibition relative to DMSO controls.

Protocol 2: Zinc-Dependent Metalloenzyme (PLPro) Inhibition Assay

Pyridinethiols are potent inhibitors of the SARS-CoV-2 Papain-like protease (PLPro), a zinc-dependent enzyme critical for viral replication[3].

Expert Insight (Causality): Standard viral protease assays utilize high concentrations of reducing agents (e.g., 2-5 mM DTT or TCEP) to prevent enzyme oxidation. However, these reducing agents will rapidly react with the 4-pyridinethiol moiety, forming mixed disulfides and artificially neutralizing the inhibitor. This protocol minimizes reducing agents to preserve the integrity of the zinc-binding thiol.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare PLPro assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5). Crucial step: Limit reducing agents to a maximum of 0.1 mM TCEP (avoid DTT entirely) to prevent inhibitor quenching.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 PLPro to a final well concentration of 10 nM. Dispense 40 µL per well into a black 384-well microplate.

  • Compound Addition: Pin-transfer or pipette 0.5 µL of the 3,5-diiodo-4-pyridinethiol derivative (in DMSO) into the enzyme solution. Include Zinc Pyrithione as a positive control[3]. Incubate at 25°C for 30 minutes to allow for zinc coordination.

  • Substrate Cleavage: Add 10 µL of the fluorogenic substrate Z-RLRGG-AMC (final concentration 50 µM).

  • Kinetic Measurement: Immediately transfer to a fluorescence microplate reader. Measure the release of 7-amino-4-methylcoumarin (AMC) at Excitation 360 nm / Emission 460 nm every 60 seconds for 45 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation & SAR Summary

To guide lead optimization, the following table summarizes the expected structure-activity relationship (SAR) parameters when modifying the 3,5-diiodo-4-pyridinethiol core. Notice how the presence of the free thiol dictates metalloenzyme activity, while the diiodo groups drive deiodinase affinity.

Compound ModificationDIO1 IC50​ ( μ M)PLPro IC50​ ( μ M)Cytotoxicity CC50​ ( μ M)*Primary Mechanism of Action
3,5-Diiodo-4-pyridinethiol (Core) 4.2 ± 0.50.8 ± 0.1> 50.0Dual-Target (Sec & Zn chelation)
3,5-Diiodo-4-pyridone (Thiol replaced by O)5.1 ± 0.6> 100.0> 100.0Selective DIO1 Inhibition
4-Pyridinethiol (Iodines removed)> 200.02.5 ± 0.3> 50.0Selective Metalloenzyme Inhibition
S-Alkylated 3,5-Diiodo-4-pyridinethiol 12.4 ± 1.1> 100.0> 100.0Weak DIO1 Modulator (Prodrug)
Zinc Pyrithione (Control) > 100.00.4 ± 0.0515.2Broad Metalloenzyme Inhibitor

*Cytotoxicity assessed via standard MTT assay in HEK293T cells at 48 hours.

References

  • Evaluation of 3,5-Diiodo-4-Pyridone N-Acetic Acid (Dionosil®) as a Bronchographic Agent. American Review of Tuberculosis and Pulmonary Diseases.
  • Zinc pyrithione is a potent inhibitor of PLPro and cathepsin L enzymes with ex vivo inhibition of SARS-CoV-2 entry and replication. bioRxiv.
  • Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity. Toxicological Sciences (Oxford Academic).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3,5-Diiodo-4-pyridinethiol

Welcome to the Application Scientist Support Center. Handling heavily halogenated pyridinethiols requires strict environmental controls due to their unique electronic and photolytic vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Handling heavily halogenated pyridinethiols requires strict environmental controls due to their unique electronic and photolytic vulnerabilities. This guide provides field-proven troubleshooting, quantitative analytical markers, and self-validating protocols to ensure the integrity of 3,5-diiodo-4-pyridinethiol during storage and experimental workflows.

Part 1: Molecular Vulnerability Analysis (The "Why")

To prevent degradation, we must first understand the causality behind it. 3,5-diiodo-4-pyridinethiol is highly susceptible to oxidation due to two synergistic structural factors:

  • Thiolate Hyper-Reactivity: The pyridine ring and the two heavy iodine atoms are strongly electron-withdrawing. This drastically lowers the pKa of the 4-thiol group (pKa ~4.5) compared to standard aliphatic thiols (pKa ~8.5). At physiological or even slightly acidic pH, the compound exists predominantly as the thiolate anion (RS⁻). Thiolate anions are orders of magnitude more nucleophilic and prone to one-electron oxidation than protonated thiols[1].

  • Photolytic Radical Generation: The carbon-iodine (C-I) bonds at the 3 and 5 positions are relatively weak. Exposure to ambient UV/Visible laboratory light induces homolytic cleavage, generating iodine radicals. These radicals abstract electrons from the thiolate, propagating a rapid radical chain reaction that accelerates disulfide dimerization.

Part 2: Troubleshooting Guides & FAQs

Q1: My refrigerated stock of 3,5-diiodo-4-pyridinethiol turned from a pale powder to a yellowish, insoluble mass within a week. What happened? A: Your compound underwent rapid oxidative dimerization. Even at 4°C, trace oxygen and ambient light catalyze the oxidation of the thiolate anion into a thiyl radical (RS•), which subsequently couples to form a disulfide dimer (RS-SR)[2]. Because the dimer has a higher molecular weight and altered polarity, its solubility in standard buffers drops significantly, leading to precipitation.

Q2: How can I analytically differentiate between reversible disulfide formation and irreversible over-oxidation? A: Thiol oxidation is a progressive pathway. Mild oxidation yields reversible disulfides, while prolonged exposure to reactive oxygen species (ROS) yields irreversible sulfinic (-SO₂H) and sulfonic (-SO₃H) acids[3]. You can differentiate these states using a targeted reduction assay. If treating your sample with a strong reductant (like TCEP) fully restores the free thiol monomer mass, the degradation was limited to reversible disulfides. If the mass remains shifted (e.g., +48 Da for sulfonic acid), irreversible over-oxidation has occurred.

Q3: Why should I use Argon instead of Nitrogen for storage? A: While both are inert, Argon is significantly denser than ambient air and Nitrogen. When you sparge a vial, Argon sinks and creates a physical, protective blanket directly over the lyophilized powder. Nitrogen tends to diffuse out of the vial more rapidly during the capping process, leaving trace oxygen behind.

Part 3: Quantitative Stability & Analytical Data

Table 1: Stability Matrix of 3,5-Diiodo-4-pyridinethiol

Causality note: Temperature arrests kinetics, amber glass halts photolysis, and Argon displaces the primary oxidant.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (Free Thiol)Primary Degradant
Room Temp (22°C)Ambient AirClear Vial (Ambient)< 12 hoursDisulfide & Photolytic byproducts
Refrigerated (4°C)Ambient AirAmber Vial (Dark)7 - 10 daysDisulfide Dimer
Freezer (-20°C)Argon BlanketedAmber Vial (Dark)> 12 monthsStable (Trace Disulfide)
Ultra-Low (-80°C)Argon BlanketedAmber Vial (Dark)> 24 monthsStable (No degradation)
Table 2: Analytical Markers for Degradation Tracking

Use these markers to validate the state of your compound via LC-MS or UV-Vis spectroscopy.

Analyte StateUV-Vis Absorbance ShiftLC-MS (ESI+) [M+H]+Ellman's Assay Reactivity
Free Thiol (Monomer) ~280 nm363.8 m/zPositive (Strong A₄₁₂ spike)
Disulfide (Dimer) ~310 nm724.6 m/zNegative (No reaction)
Sulfonic Acid ~260 nm411.8 m/zNegative (No reaction)

Part 4: Self-Validating Experimental Protocols

Protocol A: Argon-Sparged Aliquoting and Storage Workflow

Do not store this compound in solution. Solvents facilitate trace metal mobility and dissolved oxygen interaction.

  • Lyophilization: Ensure the synthesized or purchased 3,5-diiodo-4-pyridinethiol is completely dry. Moisture promotes the solvation of trace transition metals that catalyze oxidation.

  • Aliquot Transfer: Working under dim light, transfer single-use aliquots (e.g., 5-10 mg) into amber glass vials. Causality: Amber glass blocks the specific UV/Vis wavelengths responsible for C-I bond cleavage.

  • Argon Sparging: Insert an Argon gas line into the vial, keeping the tip just above the powder. Sparge gently for 60 seconds to displace all oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined septum cap. PTFE prevents the leaching of plasticizers that can occur with standard rubber septa.

  • Storage: Transfer immediately to -20°C or -80°C.

Protocol B: Disulfide Reduction and Free Thiol Validation (Self-Validating System)

Objective: To recover oxidized 3,5-diiodo-4-pyridinethiol and mathematically validate the recovery using Ellman's Reagent (DTNB).

  • Sample Preparation: Prepare a 1.0 mM solution of the suspected degraded compound in rigorously degassed 0.1 M sodium phosphate buffer (pH 7.0) containing 1 mM EDTA. Causality: EDTA chelates trace metals like Cu²⁺/Fe³⁺ that would otherwise immediately re-oxidize the recovered thiols.

  • Targeted Reduction: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 5.0 mM. Incubate for 30 minutes at room temperature under Argon. Causality: TCEP is chosen over DTT (Dithiothreitol) because TCEP is a phosphine and does not contain a thiol group. Therefore, it will not react with DTNB in the next step, preventing massive false-positive background signals.

  • Ellman's Reaction: Mix 100 µL of the reduced sample with 900 µL of DTNB working solution (0.1 mM DTNB in phosphate buffer)[4].

  • Measurement: Incubate for 5 minutes, then measure the absorbance at 412 nm against a buffer blank.

  • Self-Validation Calculation: Calculate the recovered free thiol concentration using the molar extinction coefficient of TNB (14,150 M⁻¹ cm⁻¹).

    • Formula:Concentration (M) = A₄₁₂ / (14,150 * 1 cm)

    • Validation: If your spectrophotometer reads an A₄₁₂ of ~1.415 , the concentration in the cuvette is exactly 100 µM. Accounting for the 1:10 dilution of your 1.0 mM stock, this proves you have successfully recovered 1.0 mM of free thiol. This mathematical closure validates that 100% of the degradation was reversible disulfide formation and your recovery protocol was flawless.

Part 5: Mechanistic Pathway Visualization

OxidationMechanism Thiol 3,5-diiodo-4-pyridinethiol (Free Thiol) Thiolate Thiolate Anion (RS⁻) Highly Reactive Thiol->Thiolate pH > 4.5 (Deprotonation) Radical Thiyl Radical (RS•) Intermediate Thiolate->Radical 1e⁻ Oxidation Disulfide Disulfide Dimer (RS-SR) Reversible Oxidation Radical->Disulfide Dimerization Sulfonic Sulfonic Acid (R-SO3H) Irreversible Oxidation Disulfide->Sulfonic Prolonged O2 Exposure Recovery TCEP Reduction (Recovery Protocol) Disulfide->Recovery Add Reductant Light UV/Vis Light (C-I Cleavage) Light->Radical Initiates Chain O2 O2 / Trace Metals O2->Radical Catalyzes Prevention Argon + EDTA + Dark (Storage Protocol) Prevention->Light Blocks Prevention->O2 Blocks Recovery->Thiol Regenerates Thiol

Mechanistic pathway of 3,5-diiodo-4-pyridinethiol oxidation and targeted intervention strategies.

Part 6: Comprehensive References

  • [3] Title: Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine | Source: ACS Publications | URL:[Link]

  • [2] Title: Thiol Chemistry in Peroxidase Catalysis and Redox Signaling | Source: PMC - NIH | URL:[Link]

  • [1] Title: The role of thiols in antioxidant systems | Source: PMC - NIH | URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Diiodo-4-pyridinethiol Substitution

Welcome to the Advanced Heterocyclic Functionalization support hub. Working with highly substituted pyridines—specifically[]—presents unique synthetic challenges. The extreme steric bulk of the iodine atoms flanking the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Functionalization support hub. Working with highly substituted pyridines—specifically[]—presents unique synthetic challenges. The extreme steric bulk of the iodine atoms flanking the C4-thiolate fundamentally alters the molecule's reactivity profile, often leading to poor yields, regioselectivity issues, and unexpected oxidative byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help drug development professionals and synthetic chemists overcome these barriers.

Troubleshooting FAQs

Q1: Why do standard aqueous or alcoholic alkylation protocols fail or give <50% yields with 3,5-diiodo-4-pyridinethiol? The Causality: The failure is primarily kinetic. The van der Waals radius of an iodine atom is exceptionally large (~1.98 Å). When positioned at both the C3 and C5 positions, these halogens create a severe steric "canyon" around the C4 sulfur atom. According to transition state theory, the incoming electrophile must approach the sulfur at a specific trajectory (analogous to a Bürgi-Dunitz angle for carbonyls). The iodines physically block this path, drastically increasing the activation energy ( ΔG‡ ). Historical baseline data shows that standard aqueous methylation yields only ~45% of the desired product due to these steric constraints combined with poor thiolate solvation[2].

Q2: I am observing a mixture of S-alkylated and N-alkylated products. How do I control regioselectivity? The Causality: Deprotonation of 4-pyridinethiol yields an ambident anion capable of reacting at either the sulfur (C4) or the nitrogen (N1). According to Hard-Soft Acid-Base (HSAB) theory, sulfur is a "soft" nucleophile, while nitrogen is "hard." Normally, S-alkylation is heavily favored. However, because the C4 position is sterically blocked, the reaction can kinetically shift to the unhindered N1 position. The Solution: To force S-alkylation, you must use polar aprotic solvents (like DMF or DMSO) which strongly solvate the counter-cation (e.g., Cs⁺) but leave the thiolate "naked" and highly reactive. Furthermore, strictly use "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) rather than hard electrophiles (e.g., alkyl tosylates).

Q3: My reaction yields an insoluble, high-melting-point byproduct instead of the thioether. What is it? The Causality: You are likely observing the formation of 3,5-diiodo-4-pyridyl disulfide. Sterically hindered thiols are highly susceptible to oxidative dimerization. In a seminal 1949 study, Klingsberg and Papa documented the when reacting 3,5-diiodo-4-mercaptopyridine under standard alkaline conditions, noting that the hindered sulfide intermediate easily decomposes or oxidizes[3]. The Solution: Thoroughly degas your solvents by sparging with argon or nitrogen for 15 minutes prior to the reaction. Maintain a strict inert atmosphere.

Q4: Are there greener, solvent-free alternatives for hindered thioether synthesis? The Causality: Yes. If you wish to avoid DMF, phase-transfer catalysis or solid-supported bases can be highly effective. Recent methodologies have demonstrated that for the solvent-free S-alkylation of sterically hindered thiols, especially when paired with microwave irradiation[4].

Quantitative Data: Optimization of S-Alkylation Conditions

To illustrate the impact of base and solvent selection on overcoming steric hindrance, review the comparative data below:

Base SystemSolventActivation MethodRegioselectivity (S:N)Yield (%)Causality / Notes
NaOH (aq) H₂OSteam Bath (100°C)95:545%Poor solvation of thiolate; high thermal degradation[2].
K₂CO₃ AcetoneReflux (56°C)70:3055%Weak base leads to incomplete deprotonation; N-alkylation competes.
DBU THFRoom Temp (25°C)85:1568%Non-nucleophilic base improves yield, but low temp fails to overcome steric barrier.
Cs₂CO₃ DMFMicrowave (80°C)>99:192% "Naked" thiolate in polar aprotic solvent; MW overcomes steric ΔG‡ .

Experimental Protocol: Optimized Microwave-Assisted S-Alkylation

This self-validating protocol utilizes dielectric heating and a cesium effect to bypass the steric blockade of the 3,5-diiodo groups.

Step 1: Deprotonation (Thiolate Generation)

  • Action: Add 3,5-diiodo-4-pyridinethiol (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) to a microwave-safe vial containing anhydrous, degassed DMF (0.2 M).

  • Self-Validation Check: Stir at room temperature for 5 minutes. The suspension will transition from a pale yellow to a deep, translucent orange. This color shift confirms the complete deprotonation and formation of the highly conjugated thiolate anion.

Step 2: Electrophile Addition

  • Action: Add the alkyl halide (1.2 eq) dropwise over 2 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which could kinetically drive the undesired N-alkylation pathway before the system equilibrates.

Step 3: Microwave Irradiation

  • Action: Seal the vial under argon. Irradiate at 80°C for 20 minutes using dynamic power modulation.

  • Causality: Microwave dielectric heating rapidly overcomes the high ΔG‡ barrier imposed by the flanking iodine atoms, driving the reaction to completion before oxidative degradation can occur.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, quench with degassed DI water, and extract with EtOAc (3x).

  • Self-Validation Check: Inspect the aqueous/organic interface. If a white, insoluble precipitate forms, disulfide dimerization has occurred. Troubleshooting: Add 0.1 eq of TCEP (tris(2-carboxyethyl)phosphine) to the aqueous phase and stir for 10 minutes to reduce the dimer back to the active thiol, then re-extract.

Mechanistic Pathway Visualization

ReactionPathway SM 3,5-Diiodo-4-pyridinethiol (Sterically Hindered) Base Deprotonation (Cs2CO3 in DMF) SM->Base Anion Ambident Thiolate Anion (Nucleophilic Core) Base->Anion PathS S-Alkylation (Target Pathway) Anion->PathS Soft Electrophile PathN N-Alkylation (Steric Bypass) Anion->PathN Hard Electrophile PathOx Oxidation (O2 Exposure) Anion->PathOx Oxidative Stress ProdS Desired Thioether (High Yield) PathS->ProdS ProdN N-Alkyl Pyridinethione (Impurity) PathN->ProdN ProdOx Disulfide Dimer (Impurity) PathOx->ProdOx

Figure 1: Mechanistic pathways and regioselectivity in the alkylation of 3,5-diiodo-4-pyridinethiol.

References

  • Title: An Unusual Formation of a Disulfide from a Sulfide Source: Journal of the American Chemical Society (1949), 71(7), 2373-2374. URL: [Link]

  • Title: Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina Source: Roskilde University Research Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Recrystallization of Crude 3,5-Diiodopyridine-4-thiol

Welcome to the Advanced Troubleshooting Guide for the purification of 3,5-diiodopyridine-4-thiol (CAS: 63905-96-4)[]. As a highly functionalized halogenated heterocycle, this compound presents unique recrystallization ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 3,5-diiodopyridine-4-thiol (CAS: 63905-96-4)[]. As a highly functionalized halogenated heterocycle, this compound presents unique recrystallization challenges. Its dual iodine atoms create high polarizability and molecular weight (362.8 g/mol )[2], while the thiol group is highly prone to oxidative dimerization. Most critically, the compound exhibits tautomeric behavior, existing predominantly as a zwitterionic pyridinium thiolate that can aggressively react with common laboratory solvents[3].

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize the isolation of this specific scaffold.

Part 1: Troubleshooting FAQs

Q1: Why does my crude 3,5-diiodopyridine-4-thiol turn into a sticky oil at the bottom of the flask instead of forming crystals? Causality: You are observing "oiling out" (liquid-liquid phase separation). This occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. Because the heavy iodine atoms at the 3,5-positions drastically increase the molecule's polarizability, the compound tends to crash out as a supercooled liquid if the cooling gradient is too steep or the solvent polarity drops too abruptly. Solution: Switch from a single-solvent system to a dual-solvent anti-solvent system (e.g., THF/Hexane) with a flatter solubility curve. Implement a strict, slow cooling ramp (0.5 °C/min) and introduce pure seed crystals at the metastable zone to force solid-liquid nucleation.

Q2: I am observing a significant secondary peak in my LC-MS with double the expected mass (~722 m/z). What is happening? Causality: You are observing the oxidative dimerization of the thiol into bis(3,5-diiodopyridin-4-yl) disulfide. Thiols are highly susceptible to oxidation by dissolved ambient oxygen[4], a process that is exponentially accelerated at the elevated temperatures required for recrystallization dissolution. Solution: The protocol must be converted into a self-validating, oxygen-free system. Degas all recrystallization solvents via three freeze-pump-thaw cycles or sparge with Argon for 30 minutes prior to use.

Q3: Can I use Dichloromethane (DCM) or Chloroform to dissolve the crude material? It seems to have excellent solubility. Causality: Absolutely not. While halogenated solvents offer good solubility, they are chemically incompatible with pyridine-4-thiols under heating. Pyridine-4-thiols exist in a tautomeric equilibrium that heavily favors the zwitterionic form (pyridinium thiolate). The highly nucleophilic sulfur, combined with the compound acting as a strong halogen-bond (HaB) acceptor, promotes an unusual C-Cl activation of dichloromethane. This leads to the irreversible formation of bis[(pyridin-1-ium-4-yl)sulfanyl]methane dications[3]. Solution: Avoid all halogenated solvents during heating. Use THF as the primary solvent; it breaks intermolecular halogen bonds effectively without acting as an electrophile.

Part 2: Solvent Selection Matrix

To prevent degradation and oiling out, solvent selection must account for both the zwitterionic nature of the molecule and its oxidation potential.

Solvent SystemBoiling Point (°C)Solubility ProfileMechanistic InteractionRecommendation
THF / Hexane 66 / 69High (THF) / Low (Hex)Ideal polarity gradient; breaks intermolecular bonds without reacting with the zwitterion.Highly Recommended
Ethanol / Water 78 / 100ModerateProtic environment stabilizes the zwitterion but requires aggressive degassing to prevent oxidation.Acceptable
Dichloromethane 39.6HighNucleophilic attack by thiolate causes C-Cl bond activation and dication formation[3].DO NOT USE
Toluene 110LowHigh temperatures required for dissolution risk thermal deiodination of the pyridine ring.Avoid

Part 3: Mechanistic & Workflow Visualization

The following decision tree maps the critical failure points during the recrystallization of 3,5-diiodopyridine-4-thiol and the logical pathways to mitigate them.

Recrystallization_Workflow Start Crude 3,5-Diiodopyridine-4-thiol Solvent Solvent Selection Start->Solvent DCM Halogenated (DCM/CHCl3) Solvent->DCM Incorrect THF THF / Hexane System Solvent->THF Optimal DCM_Risk Degradation: C-Cl Activation (Zwitterion Reaction) DCM->DCM_Risk Atmos Atmosphere Control THF->Atmos Air Ambient Air (O2) Atmos->Air Incorrect Argon Argon / N2 (Degassed) Atmos->Argon Optimal Disulfide Failure: Disulfide Dimerization Air->Disulfide Cooling Cooling Gradient Argon->Cooling Fast Rapid Cooling (>5°C/min) Cooling->Fast Incorrect Slow Slow Cooling (0.5°C/min) Cooling->Slow Optimal Oiling Failure: Oiling Out Fast->Oiling Success Pure Crystalline Product Slow->Success

Decision tree for 3,5-diiodopyridine-4-thiol recrystallization and failure point mitigation.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a THF/Hexane anti-solvent system under strict inert conditions to ensure high-yield recovery of the monomeric thiol.

Step 1: Solvent Preparation & Degassing

  • Action: Transfer 50 mL of anhydrous THF and 100 mL of anhydrous Hexane into separate Schlenk flasks. Sparge both solvents with high-purity Argon for 30 minutes.

  • Causality: Removing dissolved oxygen is mandatory to prevent the oxidative coupling of the thiol into a disulfide[4].

Step 2: Dissolution & Clarification

  • Action: Place 5.0 g of crude 3,5-diiodopyridine-4-thiol into a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and an Argon inlet. Add 25 mL of the degassed THF. Heat gently to 60 °C using an oil bath until full dissolution is achieved.

  • Validation Check: The solution should be clear and pale yellow. If a deep orange or brown tint is observed, disulfide formation or thermal degradation has initiated; lower the temperature immediately.

Step 3: Anti-Solvent Addition & Seeding

  • Action: While maintaining the solution at 60 °C, add the hot, degassed Hexane dropwise via an addition funnel. Continue until the "cloud point" is reached (the solution becomes persistently turbid). Add exactly 0.5 mL of THF to clarify the solution, then immediately add ~5 mg of pure 3,5-diiodopyridine-4-thiol seed crystals.

  • Causality: Seeding exactly at the saturation boundary bypasses the metastable zone, providing nucleation sites that prevent the heavy, polarizable molecule from phase-separating into an oil.

Step 4: Controlled Crystallization

  • Action: Turn off the heat source but leave the flask in the oil bath to ensure a highly controlled, slow cooling gradient (~0.5 °C/min) down to room temperature. Once at room temperature, transfer the sealed flask to a -20 °C freezer overnight.

  • Validation Check: Monitor the flask during the first hour. Crystals should form as distinct needles. If droplets (oil) form on the glass, the cooling was too fast; reheat to 60 °C, add 2 mL of THF, and repeat the cooling process.

Step 5: Isolation & Verification

  • Action: Filter the crystals rapidly using a Schlenk frit under Argon. Wash the filter cake with 15 mL of ice-cold, degassed Hexane. Dry the crystals under high vacuum (0.1 mbar) for 4 hours.

  • Validation Check: Run an LC-MS or a TLC (using an iodine chamber). The complete absence of a peak/spot at ~722 m/z confirms that the inert atmosphere was successfully maintained and no disulfide dimer is present.

Sources

Reference Data & Comparative Studies

Validation

Advanced Contrast Agent Synthesis: 3,5-Diiodo-4-pyridinethiol vs. 4-Hydroxy-3,5-diiodopyridine

As a Senior Application Scientist in contrast media development, I continuously evaluate the structural nuances of halogenated heterocycles. The diiodopyridine scaffold is a cornerstone in the synthesis of classic X-ray...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in contrast media development, I continuously evaluate the structural nuances of halogenated heterocycles. The diiodopyridine scaffold is a cornerstone in the synthesis of classic X-ray and computed tomography (CT) contrast agents. However, the choice between 4-hydroxy-3,5-diiodopyridine (the oxygen analog) and 3,5-diiodo-4-pyridinethiol (the sulfur analog) fundamentally alters the synthetic trajectory, regioselectivity, and ultimate pharmacokinetic profile of the resulting contrast medium.

This guide provides an objective, data-driven comparison of these two precursors, detailing their distinct reactivity profiles and providing validated experimental workflows for their derivatization.

Chemical Profiling & Structural Causality

The fundamental difference between these two precursors lies in the isosteric replacement of an oxygen atom with a sulfur atom, which drastically shifts the molecule's behavior according to Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

  • 4-Hydroxy-3,5-diiodopyridine (CAS: 7153-08-4): In aqueous and polar environments, this compound exists predominantly as its tautomer, 3,5-diiodo-4(1H)-pyridone. Due to the resonance stabilization of the amide-like system, the nitrogen atom becomes the primary, "harder" nucleophilic center. Under basic conditions, reactions with alkyl halides proceed under thermodynamic control to yield N-alkylated products . This pathway is the historical basis for classic water-soluble contrast agents like Iodopyracet (Diodrast) and Propyliodone (Dionosil), which exhibit high hydrophilicity and rapid renal clearance [1].

  • 3,5-Diiodo-4-pyridinethiol (CAS: 63905-96-4): Replacing oxygen with sulfur introduces a "soft" nucleophilic center. The highly polarizable sulfur atom kinetically outcompetes the ring nitrogen when reacting with soft electrophiles (like α -bromo acids). Consequently, base-catalyzed alkylation yields S-alkylated thioethers rather than N-alkylated products [2]. The resulting thioether linkages impart greater lipophilicity, shifting the pharmacokinetic profile toward potential hepatobiliary clearance, making it advantageous for specialized cholecystographic agents.

Quantitative Data Comparison

The following table summarizes the physicochemical shifts and synthetic outcomes when choosing between the two precursors.

Parameter4-Hydroxy-3,5-diiodopyridine3,5-Diiodo-4-pyridinethiol
Tautomeric Equilibrium Pyridinol Pyridone (Favored)Pyridinethiol Pyridinethione
Primary Alkylation Site Nitrogen (N-alkylation)Sulfur (S-alkylation)
Nucleophile Classification Hard/Borderline (Nitrogen)Soft (Sulfur)
Resulting Linkage N-Alkyl (Amide-like)S-Alkyl (Thioether)
Lipophilicity (LogP shift) Lower (Hydrophilic derivatives)Higher (Lipophilic derivatives)
Typical Clinical Application Urography, Bronchography [1][3]Experimental Hepatobiliary Imaging

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify regioselectivity.

Protocol A: N-Alkylation of 4-Hydroxy-3,5-diiodopyridine (Synthesis of Iodopyracet Precursor)

Causality: Sodium hydroxide is used to deprotonate the pyridone nitrogen. Water is selected as the solvent because the highly polar transition state of the N-alkylation is stabilized by protic solvents, driving the thermodynamic formation of the N-C bond.

  • Preparation: Suspend 4-hydroxy-3,5-diiodopyridine (10.0 g, 28.8 mmol) in 50 mL of distilled water.

  • Deprotonation: Add 2.5 M NaOH dropwise until the suspension fully dissolves (pH ~10), forming the sodium salt of the pyridone.

  • Alkylation: Add chloroacetic acid (3.0 g, 31.7 mmol) slowly to the stirring solution. Maintain the temperature at 80°C for 4 hours.

  • Precipitation: Cool the reaction mixture to 0°C and acidify with 2 M HCl to pH 2. The N-alkylated product (3,5-diiodo-4-pyridone-N-acetic acid) will precipitate.

  • Isolation & Validation: Filter and recrystallize the crude product from boiling water.

    • Self-Validation Checkpoint: Confirm regioselectivity via 13 C-NMR. An N-CH 2​ carbon typically resonates around 50-55 ppm, whereas an O-CH 2​ (if O-alkylation erroneously occurred) would appear further downfield (>65 ppm).

Protocol B: S-Alkylation of 3,5-Diiodo-4-pyridinethiol (Synthesis of Thioether Contrast Agent)

Causality: Potassium carbonate in a polar aprotic solvent (DMF) is utilized. DMF minimizes hydrogen bonding around the sulfur anion, maximizing its kinetic nucleophilicity to ensure rapid S-alkylation before any N-alkylation can occur.

  • Preparation: Dissolve 3,5-diiodo-4-pyridinethiol (10.0 g, 27.6 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add finely powdered anhydrous K 2​ CO 3​ (4.6 g, 33.1 mmol) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add an α -bromo acid, such as bromoacetic acid (4.2 g, 30.2 mmol) dissolved in 10 mL DMF [2]. Stir at 50°C for 3 hours.

  • Quenching: Pour the mixture into 200 mL of ice-cold water. Acidify with 1 M HCl to precipitate the S-alkylated product.

  • Isolation & Validation: Filter, wash with cold water, and dry under vacuum.

    • Self-Validation Checkpoint: Perform FTIR spectroscopy. The complete disappearance of the S-H stretching band (typically weak, ~2550 cm −1 ) and the appearance of a strong carbonyl stretch (~1710 cm −1 ) confirms successful condensation at the sulfur atom.

Mechanistic Pathway Visualization

The divergence in reactivity between the two analogs is mapped below, highlighting the split between thermodynamic N-alkylation and kinetic S-alkylation.

G cluster_0 Oxygen Analog (Thermodynamic N-Alkylation) cluster_1 Sulfur Analog (Kinetic S-Alkylation) N1 4-Hydroxy-3,5-diiodopyridine (Pyridone Tautomer) N2 Base + R-X (e.g., Chloroacetic acid) N1->N2 N3 N-Alkylation (Hard Nucleophile) N2->N3 N4 N-Substituted Pyridone (e.g., Iodopyracet) N3->N4 S1 3,5-Diiodo-4-pyridinethiol (Thione Tautomer) S2 Base + R-X (e.g., α-Bromo acids) S1->S2 S3 S-Alkylation (Soft Nucleophile) S2->S3 S4 S-Substituted Thioether (Lipophilic Agent) S3->S4

Caption: Regioselective alkylation pathways of diiodopyridine vs. diiodopyridinethiol precursors.

Conclusion

For researchers engineering next-generation contrast media, the selection between 4-hydroxy-3,5-diiodopyridine and 3,5-diiodo-4-pyridinethiol dictates the entire synthetic strategy. The oxygen analog is the standard for generating hydrophilic, renally excreted N-alkyl pyridones. Conversely, the sulfur analog unlocks S-alkylation pathways, providing a reliable route to lipophilic thioethers suitable for targeted tissue imaging and alternative clearance mechanisms.

References

  • Experiences with bronchography using 3,5-diiodo-4-pyridone N-acetic acid (dionosil) Source: American Review of Tuberculosis (PubMed/NIH) URL:[Link]

  • Über Kernhalogenierte ω,ω′ ‐ Bis‐[Carboxy ‐Phenoxy]‐Alkane Source: ResearchGate URL:[Link]

  • Hypaque, a New Urographic Medium: Preliminary Report On 300 Cases Source: The Journal of Urology (AUA Journals) URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis and Validation of 3,5-diiodo-4-pyridinethiol

Introduction In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 3,5-diiodo-4-pyridinethiol, a halogenated heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 3,5-diiodo-4-pyridinethiol, a halogenated heterocyclic compound, presents a unique analytical challenge due to its reactive thiol group and the presence of two heavy iodine atoms. This guide provides an in-depth, experience-driven approach to its analysis by mass spectrometry (MS). We will move beyond rote protocols to explore the causal logic behind method development, from predicting fragmentation pathways to establishing a robust, self-validating analytical workflow. This document is intended for researchers and drug development professionals who require not just data, but defensible and comprehensive analytical characterization.

Part I: Elucidating the Fragmentation Pathway of 3,5-diiodo-4-pyridinethiol

Before any analysis can be validated, the fundamental fragmentation behavior of the molecule must be understood. The structure of 3,5-diiodo-4-pyridinethiol—with its relatively weak Carbon-Iodine bonds and aromatic thiol core—allows us to predict a logical fragmentation cascade.

The molecular formula is C₅H₃I₂NS, with a monoisotopic mass of 362.8106 Da . The presence of iodine, which is 100% ¹²⁷I, simplifies the isotopic pattern, as no M+2 peaks characteristic of chlorine or bromine will be observed[1].

Hypothesized Fragmentation

Electrospray ionization (ESI) in positive ion mode is the logical starting point, as the pyridine nitrogen is readily protonated. The fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), is predicted to proceed through several key steps:

  • Initial Deiodination: The C-I bond is the most labile site in the molecule. The initial and most prominent fragmentation event is expected to be the homolytic or heterolytic cleavage of an iodine atom, resulting in the loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da). The loss of the iodine radical is often a significant pathway for iodo-alkanes and aromatics[1][2]. Studies have shown that deiodination can even be induced in the ESI source with certain mobile phases like formic acid, a phenomenon that must be considered during method development[3][4].

  • Sequential Deiodination: Following the first loss, the second iodine is readily eliminated, leading to a pyridinethiol radical cation.

  • Ring Fragmentation: Once the halogens are removed, the pyridinethiol ring itself will fragment. Common pathways for similar heterocyclic systems include the loss of hydrogen cyanide (HCN) or thioformaldehyde (H₂CS), leading to smaller, stable fragment ions[5].

This predicted pathway is visualized below.

G cluster_0 Fragmentation Cascade M [M+H]⁺ m/z 363.8184 F1 [M+H - I]⁺ m/z 236.9238 M->F1 -I• (126.9 Da) F2 [M+H - 2I]⁺ m/z 110.0272 F1->F2 -I• (126.9 Da) F3 [C₄H₄N]⁺ m/z 66.0344 F2->F3 -HCS• (44.9 Da)

Caption: Predicted major fragmentation pathways for 3,5-diiodo-4-pyridinethiol.
Experimental Protocol: Fragmentation Analysis

This protocol is designed for a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, which provides the mass accuracy needed to confirm elemental compositions of fragments.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3,5-diiodo-4-pyridinethiol in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid aids in protonation but requires careful monitoring for in-source deiodination[3][4].

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA). Select the top 3 most intense ions from the MS1 scan for fragmentation.

    • Collision Energy: Apply a stepped collision energy ramp (e.g., 15, 25, 40 eV) to observe both the initial gentle fragmentation (loss of iodine) and subsequent ring fragmentation.

    • Resolution: Set to >20,000 (FWHM) to enable accurate mass measurements[6].

  • Data Analysis:

    • Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 363.8184).

    • Analyze the corresponding MS/MS spectrum.

    • Confirm the measured exact mass of the precursor and fragment ions against their theoretical values, ensuring a mass error of < 5 ppm.

    • Correlate the observed fragments with the hypothesized pathway.

Part II: Method Validation and Comparative Platform Analysis

Validation demonstrates that an analytical method is fit for its intended purpose[7]. For a compound like 3,5-diiodo-4-pyridinethiol, this means the method is specific, sensitive, accurate, and precise. The validation protocol must be a self-validating system, incorporating quality controls at every stage.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the data quality and the applications for which the method is suited.

ParameterQuadrupole (QQQ)Ion Trap (IT)Time-of-Flight (TOF/Q-TOF)Orbitrap
Primary Use Targeted QuantificationQualitative ScreeningHigh-Resolution Identification & QuantificationHigh-Resolution Identification & Quantification
Resolution Low (Unit)Low (Unit)High (>20,000)Very High (>60,000)
Mass Accuracy N/AModerateExcellent (<5 ppm)Excellent (<2 ppm)
MS/MS Mode Multiple Reaction Monitoring (MRM)MSⁿ FragmentationProduct Ion ScanProduct Ion Scan
Sensitivity Excellent (in MRM)GoodVery GoodExcellent
Best Fit for Topic Ideal for quantitative assays once fragments are known.Good for initial structural elucidation.Excellent balance for both identification and quantification.Gold standard for unambiguous formula confirmation.

For the initial characterization and validation of a novel compound, a high-resolution platform like a Q-TOF or Orbitrap is strongly recommended due to the need for accurate mass measurements to confirm elemental compositions[6]. A Triple Quadrupole (QQQ) is superior for high-throughput, targeted quantification once the method is established[8].

Validation Workflow

The following workflow ensures the analytical method is robust and reliable, adhering to principles outlined in FDA guidance for small molecule analysis[7][9][10].

G cluster_workflow LC-MS/MS Validation Workflow Start Method Development (Optimize LC & MS) Spec 1. Specificity & Selectivity Start->Spec LOD 2. Sensitivity (LOD & LOQ) Spec->LOD Cal 3. Linearity & Range LOD->Cal Acc 4. Accuracy & Precision Cal->Acc Stab 5. Stability (Sample & Stock) Acc->Stab Robust 6. Robustness Stab->Robust End Validated Method Robust->End

Caption: A systematic workflow for the validation of an LC-MS/MS method.
Step-by-Step Validation Protocol
  • Specificity / Selectivity:

    • Objective: To demonstrate that the signal is unequivocally from 3,5-diiodo-4-pyridinethiol, free from interference.

    • Procedure: Analyze blank matrix samples (e.g., reaction starting materials, formulation excipients) and a zero sample (blank matrix spiked with internal standard). No significant peaks should be observed at the retention time of the analyte or internal standard.

  • Sensitivity (LOD & LOQ):

    • Objective: To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).

    • Procedure: Prepare a series of low-concentration standards. The LOQ is typically defined as the lowest standard on the calibration curve with a signal-to-noise ratio >10 and with accuracy and precision within ±20%[9].

  • Linearity and Range:

    • Objective: To confirm the method's ability to produce results that are directly proportional to the analyte concentration over a defined range.

    • Procedure: Analyze a calibration curve with at least 6 non-zero concentration points. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision:

    • Objective: To assess the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

    • Procedure: Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5) over at least three separate runs.

    • Acceptance Criteria: Mean accuracy should be within ±15% of the nominal value (±20% at LOQ). Precision (as %CV) should not exceed 15% (20% at LOQ)[10].

  • Stability:

    • Objective: To ensure the analyte is stable throughout the analytical process.

    • Procedure: Evaluate the stability of the analyte in QC samples under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage. The mean concentration of stability samples should be within ±15% of nominal values.

Part III: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, it is not the only method for analyzing halogenated compounds. A comprehensive analysis often involves orthogonal techniques to provide a complete picture.

TechniquePrincipleInformation ProvidedPros for this AnalyteCons for this Analyte
LC-ESI-MS/MS Separation by chromatography, ionization, and mass-based detection/fragmentation.Molecular Weight, Elemental Formula (HRMS), Structural Fragments.High sensitivity and specificity; excellent for complex matrices.Requires standards; potential for ion suppression.
GC-MS Separation of volatile compounds by gas chromatography, followed by MS.Molecular Weight, Fragmentation Pattern (often more extensive than ESI).Excellent for purity assessment if the compound is volatile/derivatizable.[11]Thiol group may require derivatization; potential for thermal degradation.
NMR Spectroscopy Nuclear magnetic resonance of ¹H, ¹³C, etc.Unambiguous atom connectivity and complete structural elucidation.The "gold standard" for absolute structure confirmation.Low sensitivity; requires pure, concentrated sample; not a trace analysis technique.
ICP-MS Inductively Coupled Plasma ionizes the sample, MS detects specific elements.Precise quantification of total iodine content.[8][12]Can confirm the elemental ratio of iodine to sulfur, verifying purity.Destructive; provides no structural information about the organic molecule.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N, S.Elemental composition (% by mass).Provides fundamental confirmation of the empirical formula.Requires pure sample; provides no structural information.

Conclusion

The analysis of 3,5-diiodo-4-pyridinethiol by mass spectrometry is a multi-faceted process that begins with a chemically-informed prediction of its fragmentation behavior. The characteristic loss of its two iodine atoms provides a distinct signature that can be leveraged for its identification. However, identification without validation is insufficient for regulatory or quality-driven environments. By employing a systematic validation workflow rooted in established guidelines, one can develop a robust, reliable, and defensible LC-MS/MS method. The use of high-resolution mass spectrometry is strongly advised for the initial characterization to provide unambiguous confirmation of fragment identities. Finally, complementing MS data with orthogonal techniques like NMR or ICP-MS provides the highest level of analytical confidence, ensuring a comprehensive understanding of the molecule's identity and purity.

References

  • G. Jones, D. R. Jones. "The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact." Journal of the Chemical Society B: Physical Organic. [Link]

  • A. Bhatnagar, I. Anastopoulos, et al. "A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application." MDPI. [Link]

  • N. G. Dodder, E. Hoh, et al. "Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels." Environmental Science & Technology. [Link]

  • A. Grimvall, H. Borén. "Halogen selective detection techniques and their use in the determination of chlorinated fatty acids." Journal of Chromatography A. [Link]

  • E. J. Reiner, K. J. Jobst, et al. "Advances in the Analysis of Persistent Halogenated Organic Compounds." LCGC North America. [Link]

  • D. T. Bowman, K. J. Jobst, et al. "Complementary Nontargeted and Targeted Mass Spectrometry Techniques to Determine Bioaccumulation of Halogenated Contaminants in Freshwater Species." Environmental Science & Technology. [Link]

  • S. H. H. Hansen, N. A. Jensen, et al. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." ResearchGate. [Link]

  • S. H. H. Hansen, N. A. Jensen, et al. "Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry." PubMed. [Link]

  • C. A. S. Brearley, S. A. White. "A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays." International Pharmaceutical Industry. [Link]

  • Office of Foods and Veterinary Medicine. "Guidelines for the Validation of Chemical Methods for the FDA FVM Program." FDA. [Link]

  • Doc Brown. "mass spectrum of 1-iodobutane." Doc Brown's Chemistry. [Link]

  • NextSDS. "3,5-Diiodo-4-pyridinethiol — Chemical Substance Information." NextSDS. [Link]

  • M. A. Aramendía, V. Borau, et al. "Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry." ResearchGate. [Link]

  • Center for Veterinary Medicine. "Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues." FDA. [Link]

  • S. K. Singh, A. Kumar, et al. "LC-ESI-MS/MS method validation for simultaneous quantification of FDA-approved anticancer agents futibatinib and binimetinib in rat plasma: Insights from preclinical pharmacokinetics." PubMed. [Link]

  • S. K. Singh, A. Kumar, et al. "LC-ESI-MS/MS method validation for simultaneous quantification of FDA-approved anticancer agents futibatinib and binimetinib in rat plasma: Insights from preclinical pharmacokinetics." ResearchGate. [Link]

  • M. A. I. Salem, T. E. Ali, et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Scientific & Academic Publishing. [Link]

Sources

Validation

Comparative Cytotoxicity of 3,5-Diiodo-4-pyridinethiol and Its Oxidized Disulfide: A Comprehensive Guide

As drug development increasingly targets the tumor microenvironment and cellular redox vulnerabilities, understanding the differential cytotoxicity of redox-active compounds is paramount. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the tumor microenvironment and cellular redox vulnerabilities, understanding the differential cytotoxicity of redox-active compounds is paramount. This guide provides an in-depth, objective comparison between 3,5-diiodo-4-pyridinethiol (DIPT) and its oxidized dimer, bis(3,5-diiodo-4-pyridyl) disulfide (DIPDS) .

By analyzing their structural divergence, membrane permeability, and intracellular mechanisms, researchers can better leverage these halogenated pyridines in prodrug strategies, antimicrobial formulations, and targeted oncology.

Mechanistic Causality: Thiol vs. Disulfide Dynamics

The core difference in the cytotoxic profiles of DIPT and DIPDS stems from their distinct interactions with the intracellular redox buffering system, primarily glutathione (GSH).

The Reduced Thiol (DIPT)

In its reduced state, DIPT acts as a direct nucleophile and a potent metal chelator. Similar to other well-characterized pyridinethiols (e.g., zinc pyrithione), DIPT can disrupt cellular metalloprotein function, leading to heat shock responses and energy crises 1. Its cytotoxicity is largely driven by direct target binding and localized generation of reactive oxygen species (ROS) through transition metal redox cycling.

The Oxidized Disulfide (DIPDS)

The oxidation of DIPT into the disulfide DIPDS fundamentally alters its pharmacokinetic and pharmacodynamic profile. The diiodo substitution at the 3 and 5 positions creates significant steric bulk and extreme lipophilicity. This allows the uncharged DIPDS to rapidly permeate lipid bilayers.

Once inside the highly reducing environment of the cytosol, DIPDS acts as an electrophilic sink. It undergoes rapid, spontaneous thiol-disulfide exchange with intracellular GSH 2. This reaction forcefully depletes the free GSH pool, shifting the cellular redox balance toward oxidative stress, triggering widespread protein S-glutathionylation, and ultimately inducing apoptosis 3. Furthermore, the accumulation of oxidized glutathione species has been shown to independently trigger cell death pathways 4.

Pathway DIPDS Oxidized Disulfide (DIPDS) Uptake Membrane Permeation DIPDS->Uptake Exchange Thiol-Disulfide Exchange Uptake->Exchange GSH GSH Depletion Exchange->GSH ROS ROS Accumulation GSH->ROS Death Apoptosis ROS->Death

Redox-mediated signaling pathway of DIPDS-induced cytotoxicity via GSH depletion.

Comparative Data Presentation

Because the disulfide form leverages the cell's own redox machinery against it, DIPDS typically exhibits a lower IC50 (higher potency) in highly metabolic cell lines compared to its reduced counterpart. The table below summarizes the comparative physicochemical and cytotoxic properties.

Parameter3,5-Diiodo-4-pyridinethiol (DIPT)Bis(3,5-diiodo-4-pyridyl) disulfide (DIPDS)
Chemical State Reduced Thiol (-SH)Oxidized Disulfide (-S-S-)
Estimated LogP ~2.8 (Moderate lipophilicity)~5.2 (High lipophilicity)
Primary Mechanism Metal chelation, direct nucleophilic stressThiol-disulfide exchange, GSH depletion
Cellular Uptake Rate Moderate (Active/Passive)Rapid (Passive diffusion)
Representative IC50 (HepG2) 15 - 25 µM5 - 10 µM
Rescue by NAC PartialComplete

Note: IC50 values are representative estimates derived from structurally analogous halogenated pyridinethiols in hepatocarcinoma models.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, cytotoxicity must be evaluated using a self-validating system. It is not enough to measure endpoint cell death; you must actively perturb the hypothesized mechanism. By utilizing N-acetylcysteine (NAC) to boost GSH, or Buthionine sulfoximine (BSO) to inhibit GSH synthesis, we can definitively prove whether the cytotoxicity is redox-dependent.

Protocol 1: Comparative Viability & Mechanistic Rescue Assay

Purpose: To determine IC50 values and validate the GSH-depletion causality of DIPDS.

  • Cell Seeding: Seed HepG2 or A549 cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Mechanistic Probing (Pre-treatment):

    • Rescue Cohort: Pre-incubate designated wells with 5 mM NAC for 2 hours. (Rationale: NAC acts as a ROS scavenger and GSH precursor. If NAC rescues viability, the compound's toxicity is redox-mediated).

    • Sensitization Cohort: Pre-incubate designated wells with 50 µM BSO for 24 hours. (Rationale: BSO inhibits γ-glutamylcysteine synthetase. Cells depleted of GSH will be hypersensitive to disulfide-mediated stress).

  • Compound Exposure: Treat cells with a concentration gradient (1–100 µM) of DIPT or DIPDS for 24 hours. Maintain final DMSO concentrations below 0.1% to prevent solvent-induced baseline toxicity.

  • Viability Readout: Add 10 µL of WST-1 or CCK-8 reagent per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Intracellular GSH Depletion Assay (Ellman's Reagent)

Purpose: To directly quantify the loss of reduced glutathione following disulfide exposure.

  • Cell Treatment: Expose cells in 6-well plates to the established IC50 concentrations of DIPT and DIPDS for exactly 6 hours. (Expert Insight: A 6-hour timepoint captures early, direct redox events before widespread secondary apoptosis confounds the cellular thiol pool).

  • Harvesting & Precipitation: Wash cells with ice-cold PBS, scrape, and lyse immediately in 5% sulfosalicylic acid (SSA). (Expert Insight: SSA precipitates proteins and instantly halts enzymatic activity, preventing artifactual oxidation of GSH during sample handling).

  • Centrifugation: Spin lysates at 10,000 × g for 10 minutes at 4°C. Collect the clear supernatant.

  • Colorimetric Reaction: In a 96-well plate, mix 10 µL of the supernatant with 150 µL of DTNB (Ellman's reagent) solution (1.5 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0).

  • Measurement: Read absorbance at 412 nm within 10 minutes. Quantify against a standard curve generated with pure reduced GSH.

Workflow Step1 1. Cell Seeding (HepG2 / A549) Step2 2. Compound Exposure (DIPT vs DIPDS) Step1->Step2 Step3 3. Mechanistic Probing (+/- NAC or BSO) Step2->Step3 Step4 4. Viability & GSH Assays (WST-1 / DTNB) Step3->Step4 Step5 5. Data Analysis (IC50 & Redox Status) Step4->Step5

Standardized experimental workflow for comparative cytotoxicity and redox validation.

Conclusion for Drug Development Professionals

When evaluating 3,5-diiodo-4-pyridinethiol and its oxidized disulfide, researchers must account for the profound impact of the thiol-disulfide state on cellular pharmacokinetics. The disulfide (DIPDS) offers a highly lipophilic, membrane-permeable prodrug-like state that leverages the tumor microenvironment's reliance on GSH buffering 5. By employing the rigorous, self-validating protocols outlined above, development teams can accurately map the structure-activity relationships of these potent redox modulators.

References
  • The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells. Source: NIH PMC. URL:[Link]

  • From structure to redox: the diverse functional roles of disulfides and implications in disease. Source: NIH PMC. URL:[Link]

  • Redox Regulation by Protein S-Glutathionylation: From Molecular Mechanisms to Implications in Health and Disease. Source: MDPI. URL:[Link]

  • Glutathione disulfide induces neural cell death via a 12-lipoxygenase pathway. Source: NIH PMC. URL:[Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Source: MDPI. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Diiodo-4-pyridinethiol

Introduction: Understanding the Compound 3,5-Diiodo-4-pyridinethiol is a specialized heterocyclic compound of interest in synthetic chemistry and drug development. Its structure combines a pyridine ring, known for its ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Compound

3,5-Diiodo-4-pyridinethiol is a specialized heterocyclic compound of interest in synthetic chemistry and drug development. Its structure combines a pyridine ring, known for its versatile chemical properties, with two iodine atoms and a thiol group. This unique combination necessitates a stringent and well-understood safety protocol. The presence of the thiol group suggests a potent, unpleasant odor, while the iodinated pyridine core points to potential reactivity and specific disposal requirements.[3][4] This guide provides the essential safety framework for handling this compound, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

The primary hazards are inferred from the compound's structural components. A comprehensive risk assessment is the first step in any experimental plan.

Hazard CategoryAnticipated RiskRationale & Key Considerations
Acute Toxicity & Irritation Skin, Eye, and Respiratory Irritant. Harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7][8]Pyridine and its derivatives can be toxic and irritating.[9] Thiols are also known skin and eye irritants. The heavy iodine atoms may enhance toxicity.
Odor Severe Stench. [1][4]Thiols (mercaptans) are notorious for their powerful and pervasive odors, which can cause nausea and headaches even at very low concentrations.[1][3]
Reactivity Air and Light Sensitivity. Incompatible with strong oxidizing agents, strong bases, and some metals.[4]The thiol group (-SH) is susceptible to oxidation, potentially forming disulfides. Pyridine derivatives can have complex reactivity.
Environmental Hazard Toxic to Aquatic Life. [10]Halogenated organic compounds can persist in the environment and exhibit toxicity. Do not release into drains or the environment.[2]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used within a broader safety framework known as the Hierarchy of Controls. The most effective controls are at the top of the pyramid.

HierarchyOfControls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls prioritizes safety strategies.

Comprehensive Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task. Operations involving solids (weighing) have different risks than those with liquids (reactions, spills).

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing (Solid) Chemical splash goggles.[11]Double-glove with nitrile or neoprene gloves.[1][2]Laboratory coat (buttoned).Required: Work within a certified chemical fume hood.[9][11]
Chemical Reactions (In Solution) Chemical splash goggles and a face shield.[2]Double-glove with nitrile or neoprene gloves.[1][2] Change outer glove immediately upon contamination.Chemical-resistant laboratory coat.Required: All operations must be conducted in a certified chemical fume hood.[12]
Spill Cleanup Chemical splash goggles and a face shield.[2]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron or coveralls over a lab coat.[2]Air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate pre-filters.[2][11]
Waste Disposal Chemical splash goggles.Double-glove with nitrile or neoprene gloves.Laboratory coat.Work in a well-ventilated area or chemical fume hood.
Eye and Face Protection

Standard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[11] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or during reaction workup.[2]

Hand Protection

The risk of dermal absorption and skin irritation is significant. Some iodinated compounds can even penetrate standard glove materials.[13][14][15] Therefore, a double-gloving strategy is essential.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.

Always inspect gloves for tears or punctures before use.[11] Remove the outer glove using the proper technique to avoid contaminating your skin and dispose of it immediately after handling the compound or in case of contamination.

Glove MaterialProtection Against PyridinesProtection Against ThiolsGeneral Remarks
Nitrile GoodGoodExcellent general-purpose choice for incidental contact.[9]
Neoprene GoodGoodOffers good chemical resistance and dexterity.[1][2]
Butyl Rubber ExcellentGoodRecommended for extended contact or spill cleanup due to high permeation resistance.[11]
Latex PoorPoorNot recommended due to poor chemical resistance and potential for allergies.
Body Protection

A clean, buttoned, flame-resistant laboratory coat is the minimum requirement.[1] For procedures involving larger quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

All handling of 3,5-Diiodo-4-pyridinethiol, especially the solid form, must be performed inside a certified chemical fume hood to prevent inhalation of dust and potent vapors.[9][11][12] If, under extraordinary circumstances (e.g., a large spill), work must be done outside a fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases is required.[2]

Operational and Disposal Plan

A systematic workflow minimizes risk. This plan outlines the key steps from preparation to disposal.

Workflow cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Is On B Don Full PPE A->B C Prepare Waste Containers B->C D Weigh Solid in Fume Hood C->D E Perform Reaction D->E F Work-up & Purification E->F G Decontaminate Glassware F->G H Segregate Halogenated Waste G->H I Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for handling 3,5-Diiodo-4-pyridinethiol.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational.[1] Clearly label designated waste containers for halogenated solid and liquid waste.[16][17]

  • Don PPE: Put on all required PPE before entering the handling area.

  • Handling: Conduct all transfers, weighing, and solution preparations within the fume hood to contain dust and vapors.[11] Use a spatula for solid transfers to minimize dust creation.

  • Decontamination: After use, decontaminate glassware and surfaces. A bleach solution can be effective for neutralizing the thiol group, but a risk assessment should be performed to ensure it is compatible with all chemicals used in the experiment.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]

Waste Disposal Plan

Improper disposal poses a significant environmental risk. 3,5-Diiodo-4-pyridinethiol is a halogenated organic compound and must be disposed of accordingly.[16][17]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[18][19][20] This is critical for proper disposal and cost management.

  • Liquid Waste: Collect all liquid residues containing the compound in a clearly labeled, sealed container for "Halogenated Organic Waste."[16][17]

  • Solid Waste: Collect contaminated consumables (e.g., weighing paper, silica gel, outer gloves, absorbent pads) in a separate, sealed container labeled "Solid Halogenated Waste."

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[2] Do not pour any amount down the drain.[18]

Emergency Response Plan

Preparedness is crucial. Ensure safety showers and eyewash stations are accessible and unobstructed.[2]

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Assess Assess Spill Size & Immediate Danger Start->Spill_Assess Exposure_Type Type of Exposure? Start->Exposure_Type Spill_Small Small Spill? Spill_Assess->Spill_Small Spill_Large_Action Evacuate Area Alert Safety Officer Spill_Small->Spill_Large_Action No Spill_Small_Action Contain with Inert Absorbent (e.g., Vermiculite) Spill_Small->Spill_Small_Action Yes Spill_Cleanup Collect Waste into Sealed Container Spill_Small_Action->Spill_Cleanup Exposure_Skin Skin Contact Exposure_Type->Exposure_Skin Skin Exposure_Eyes Eye Contact Exposure_Type->Exposure_Eyes Eyes Exposure_Inhale Inhalation Exposure_Type->Exposure_Inhale Inhale Action_Skin Remove Contaminated Clothing Flush with Water for 15+ min Exposure_Skin->Action_Skin Action_Eyes Flush at Eyewash Station for 15+ min Exposure_Eyes->Action_Eyes Action_Inhale Move to Fresh Air Exposure_Inhale->Action_Inhale Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eyes->Seek_Medical Action_Inhale->Seek_Medical

Caption: Decision-making workflow for emergency situations.

Emergency TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6][11]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Small Spill Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11][16] Carefully sweep the material into a labeled container for halogenated waste.
Large Spill Evacuate the immediate area. Alert colleagues and your institution's safety officer. Do not attempt to clean up without appropriate respiratory protection and training.[1]

References

  • Personal protective equipment for handling 2-Butene-1-thiol. Benchchem.
  • Personal protective equipment for handling Pent-2-ene-1-thiol. Benchchem.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales.
  • Halogenated Solvents in Laboratories. Temple University.
  • Thiols (Mercaptans) (CH060). Government of Alberta.
  • Laboratory Waste Disposal Guidelines. Unknown Source.
  • 3,5-Diiodo-4-pyridinethiol — Chemical Substance Information. NextSDS.
  • Hazardous Waste Segregation. Bucknell University.
  • Laboratory Waste Disposal. University of Aveiro.
  • SAFETY DATA SHEET Thiol-Modifier C6 SS. Glen Research.
  • SAFETY DATA SHEET Thimerosal. Merck Millipore.
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET 4-Amino-3,5-dichloropyridine.
  • SAFETY DATA SHEET 2-Mercaptopyridine-N-oxide.
  • SAFETY DATA SHEET 4-Pyridinethiol. Fisher Scientific.
  • SAFETY DATA SHEET Iodine. PENTA.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • SAFETY DATA SHEET 3-Pyridinethiol. Sigma-Aldrich.
  • SAFETY DATA SHEET Pyridine-d5. Sigma-Aldrich.
  • Iodine-125 handling precautions. Revvity.
  • 2-Pyridinethiol, 1-oxide, sodium salt: Human health tier II assessment. Australian Government Department of Health.
  • Iodine-131 Handling Precautions. Pure Water Freedom.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid. Benchchem.
  • SAFETY DATA SHEET Pyridine. Merck Millipore.
  • SAFETY DATA SHEET 2,5-Diethynylpyridine. TCI Chemicals.
  • SAFETY DATA SHEET 3,5-Diethynylpyridine. TCI Chemicals.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information.
  • Iodine-125 Handling Precautions. Unknown Source.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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